molecular formula C20H19ClO5 B2493234 2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-37-0

2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2493234
CAS RN: 307552-37-0
M. Wt: 374.82
InChI Key: MKPIFUCGQXPPER-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of organic compounds known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The compound "2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate" falls into this category, with the benzofuran core structure being pivotal to its chemical and physical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategies like cyclization reactions, halogenation, and alkylation. For instance, an efficient synthesis method described for related compounds involves one-pot reactions under specific conditions to construct the benzofuran core, followed by subsequent functionalization steps (Choi et al., 2003). Such methods can potentially be adapted for the synthesis of "this compound," focusing on the selective introduction of substituents at the appropriate positions on the benzofuran ring.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the target compound, can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. These techniques provide insights into the arrangement of atoms, the stereochemistry, and the presence of functional groups, critical for understanding the compound's reactivity and properties (Krawiecka et al., 2012).

Scientific Research Applications

Synthesis and Bioactivity

  • A study describes the synthesis of benzofuran derivatives, highlighting their potential antimicrobial activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Krawiecka et al., 2012). This indicates a broader interest in benzofuran derivatives for their biological activities.

Photochromism and Electrochemical Properties

  • Research into unsymmetrical isomeric diarylethenes bearing a methoxyl group, including studies on benzofuran derivatives, reveals insights into their photochromic and fluorescent properties. These findings suggest applications in material science for the development of molecular switches and sensors (Pu, Liu, & Miao, 2009).

Anticholinesterase Activity

  • Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been evaluated for their action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibitory activity. Such compounds hold potential for the treatment of diseases like Alzheimer's (Luo et al., 2005).

Synthetic Methodologies

  • The synthesis of complex molecules incorporating benzofuran units, such as those discussed, underlines the importance of benzofurans in organic synthesis. These methodologies enable the creation of compounds with potential application in medicinal chemistry and material science.

Antimicrobial and Antitumor Activities

  • Benzofuran derivatives have been reported to possess moderate antimicrobial and antitumor activities, as demonstrated by compounds isolated from marine endophytic fungi. This suggests their potential in developing novel therapeutic agents (Xia et al., 2011).

Adenosine A1 Receptor Binding

  • A naturally occurring benzofuran isolated from the roots of S. miltiorrhiza Bunge has shown high potency in adenosine A1 receptor binding, indicating the relevance of benzofuran derivatives in the modulation of receptor activity (Yang et al., 1991).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl and primary alkyl boronic esters . Additionally, more research could be conducted to understand its chemical reactions and mechanism of action.

properties

IUPAC Name

2-methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPIFUCGQXPPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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